N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide
Description
N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, and an oxazole moiety, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-7-17(18-13(2)22-25-15(18)4)20(24)21-14(3)19(23(5)6)16-11-9-8-10-12-16/h8-12,14,17,19H,7H2,1-6H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMZGIXUJWLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(ON=C1C)C)C(=O)NC(C)C(C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 1-(dimethylamino)-1-phenylpropan-2-ol and 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. These intermediates are then coupled under specific conditions to form the final product.
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Step 1: Synthesis of 1-(dimethylamino)-1-phenylpropan-2-ol
Reagents: Benzaldehyde, dimethylamine, and a reducing agent like sodium borohydride.
Conditions: The reaction is typically carried out in an alcohol solvent at low temperatures to control the reaction rate.
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Step 2: Synthesis of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid
Reagents: Acetone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.
Conditions: The reaction is performed under reflux conditions to facilitate the formation of the oxazole ring.
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Step 3: Coupling Reaction
Reagents: 1-(dimethylamino)-1-phenylpropan-2-ol, 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, and a coupling agent like dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at room temperature.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amides and ethers.
Scientific Research Applications
N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(dimethylamino)-1-phenylpropan-2-yl]acetamide
- N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Uniqueness
N-[1-(dimethylamino)-1-phenylpropan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and dimethylamino group contribute to its reactivity and potential pharmacological effects, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
